

# Application Note: Quantitative Analysis of Ampelopsin F by HPLC-UV

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## Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594473*

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## Introduction

**Ampelopsin F**, also known as Dihydromyricetin (DHM), is a flavonoid compound predominantly found in plants such as *Ampelopsis grossedentata*. It has garnered significant scientific interest due to its wide array of potential pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. Accurate and precise quantification of **Ampelopsin F** is crucial for pharmacokinetic studies, quality control of herbal preparations, and for understanding its mechanism of action. This document provides a detailed protocol for the quantification of **Ampelopsin F** in various matrices using a High-Performance Liquid Chromatography (HPLC) method with UV detection.

## Principle

This method utilizes reverse-phase HPLC to separate **Ampelopsin F** from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered organic solvent and water mixture. The quantification is performed by detecting the UV absorbance of the analyte at its maximum absorption wavelength and comparing the peak area to a standard calibration curve.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-VIS detector is suitable for this analysis.

- HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a UV-VIS detector.
- Column: C18 column (250 x 4.6 mm, 5 µm particle size).[\[1\]](#)
- Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (volume ratio 65:35).[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Column Temperature: 40 °C.[\[2\]](#)
- Detection Wavelength: 290 nm.[\[2\]](#)[\[3\]](#)
- Injection Volume: 10 µL.[\[2\]](#)

## Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Ampelopsin F** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 5, 10, 25, 50, 100, and 150 µg/mL).

## Sample Preparation

The following is a general procedure for a solid sample such as a plant extract. The procedure may need to be adapted based on the specific sample matrix.

- Weighing: Accurately weigh an appropriate amount of the homogenized sample powder.
- Extraction: Transfer the weighed sample to a suitable container and add a known volume of methanol.

- Sonication/Vortexing: Sonicate or vortex the mixture for a sufficient time (e.g., 30 minutes) to ensure complete extraction of **Ampelopsin F**.
- Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

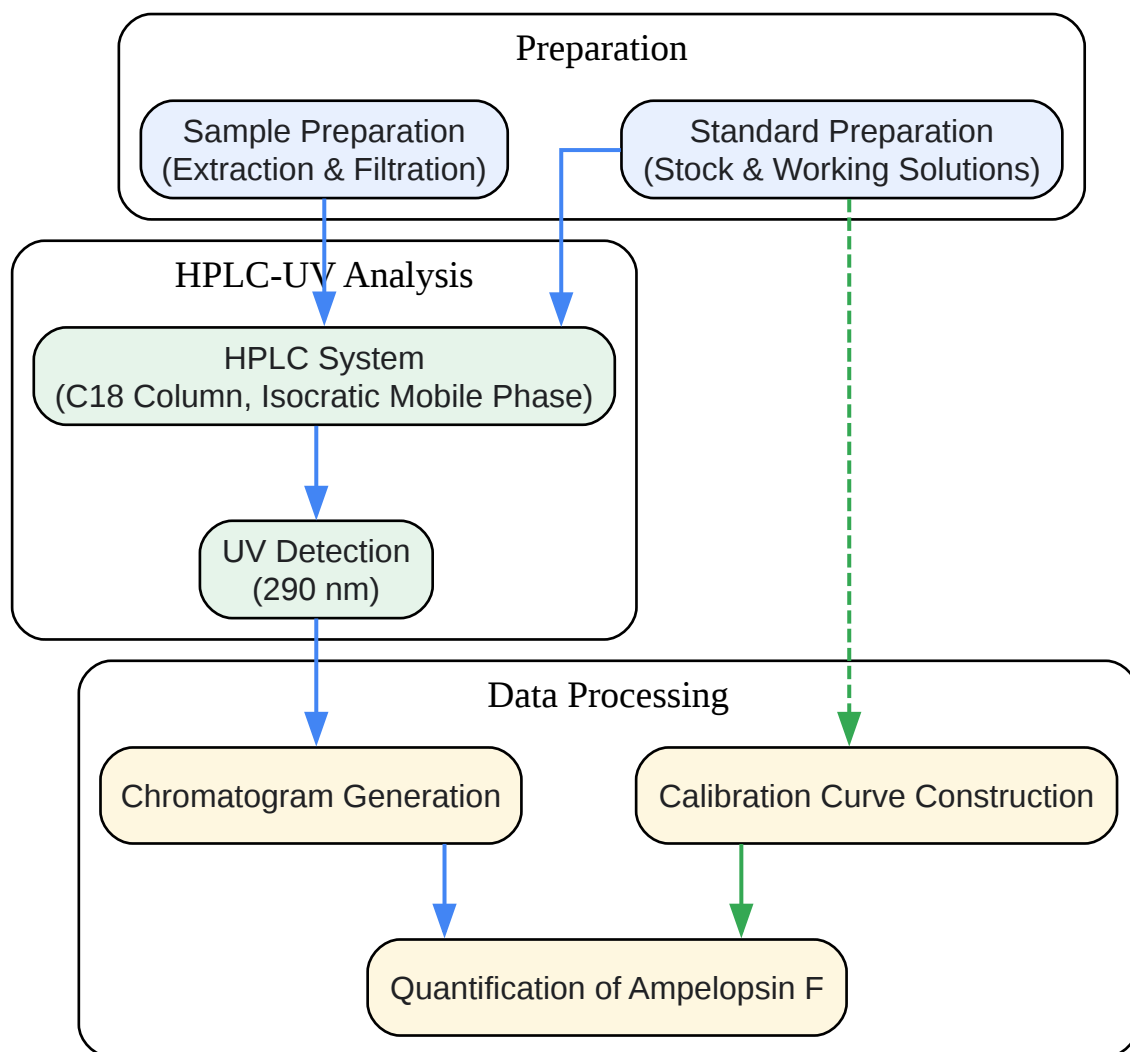
## Data Presentation: Method Validation Summary

The HPLC-UV method for **Ampelopsin F** quantification should be validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[4][5][6][7][8]</sup> The following table summarizes typical validation parameters and their acceptable limits.

Validation Parameter	Typical Value/Range	Acceptance Criteria
Linearity (R <sup>2</sup> )	> 0.999	R <sup>2</sup> ≥ 0.999
Range	0.247 - 4.114 µg/mL	Dependent on assay requirements
Limit of Detection (LOD)	21.600 ng/mL	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	0.247 µg/mL	Signal-to-Noise ratio of 10:1
Precision (RSD%)	Intra-day: < 4.9% Inter-day: < 6.2%	RSD ≤ 2% for assay
Accuracy (% Recovery)	92.0 - 93.3%	98.0 - 102.0% for drug substance
Specificity	No interference from blank or matrix components at the retention time of Ampelopsin F.	Peak purity index > 0.999
Robustness	Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature.	System suitability parameters remain within limits.

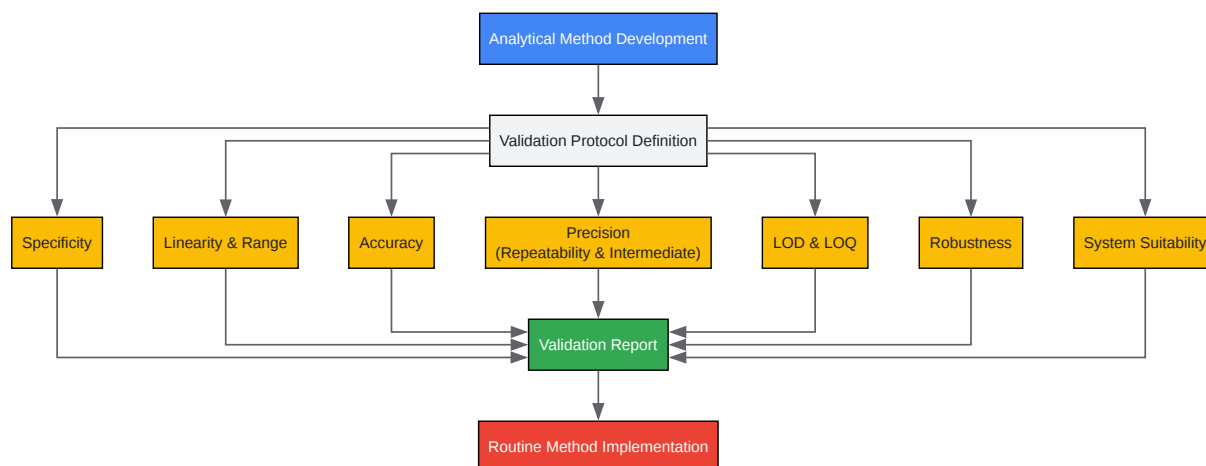
Data compiled from multiple sources for Dihydromyricetin analysis.<sup>[9]</sup>

## Visualizations



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Caption: Experimental workflow for **Ampelopsin F** quantification by HPLC-UV.



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Caption: Logical workflow for HPLC method validation.

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## References

- 1. benchchem.com [benchchem.com]
- 2. New Method for Extracting and Purifying Dihydromyricetin from *Ampelopsis grossedentata* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in *Ampelopsis grossedentata* - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. actascientific.com [actascientific.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Simultaneous determination and pharmacokinetic studies of dihydromyricetin and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
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